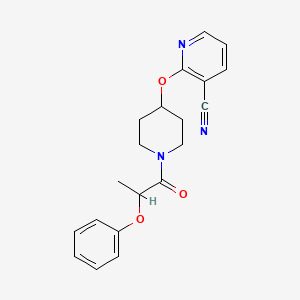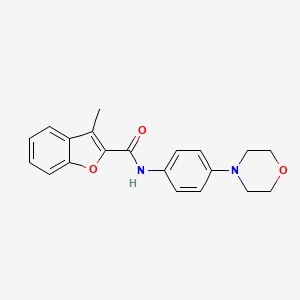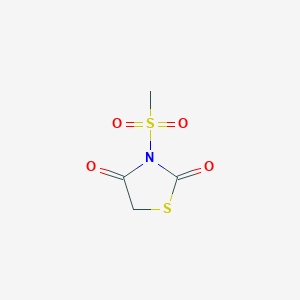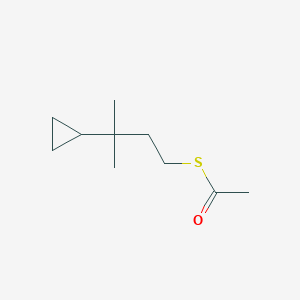
S-(3-Cyclopropyl-3-methylbutyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Cyclopropyl-3-methylbutyl) ethanethioate, also known as cycloprothrin, is a synthetic insecticide that belongs to the pyrethroid class of chemicals. It is widely used in agriculture and public health to control a variety of insect pests, including mosquitoes, flies, and cockroaches. Cycloprothrin is highly effective in killing insects and has a low toxicity to mammals, making it a popular choice among farmers and pest control professionals.
Mécanisme D'action
Cycloprothrin acts on the nervous system of insects by disrupting the normal functioning of sodium channels. Sodium channels are responsible for transmitting nerve impulses in insects, and S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten inhibits their activity, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Cycloprothrin has been shown to have a range of physiological effects on insects, including changes in behavior, metabolism, and reproduction. Studies have also shown that S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can affect the levels of neurotransmitters in the nervous system of insects, leading to altered behavior and increased susceptibility to other insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
Cycloprothrin has several advantages for use in laboratory experiments, including its high potency and low toxicity to mammals. However, its use is limited by its high cost and the difficulty of synthesizing large quantities of the compound.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and potential applications of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten. These include the development of new formulations and delivery methods for the compound, the investigation of its potential use in controlling other insect-borne diseases, and the study of its effects on non-target organisms in the environment. Additionally, further research is needed to better understand the mechanisms of insecticide resistance in mosquitoes and how S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can be used as a tool for studying these mechanisms.
Méthodes De Synthèse
Cycloprothrin can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with 3-methyl-2-butanone to form a cyclic ester. The cyclic ester is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 3-cyclopropyl-1-propanol to form S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten.
Applications De Recherche Scientifique
Cycloprothrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. Researchers have also investigated the potential of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten as a tool for studying the molecular mechanisms of insecticide resistance in mosquitoes.
Propriétés
IUPAC Name |
S-(3-cyclopropyl-3-methylbutyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-8(11)12-7-6-10(2,3)9-4-5-9/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMQGILNPSFNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
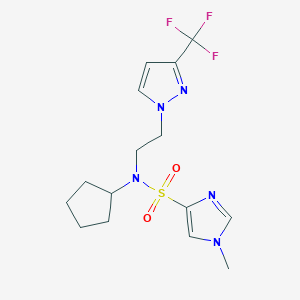
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
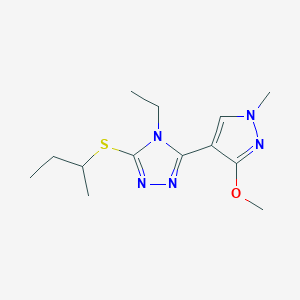
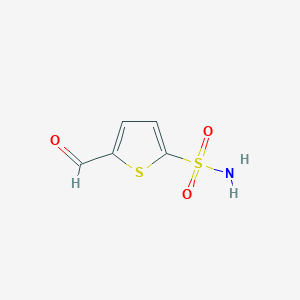
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)
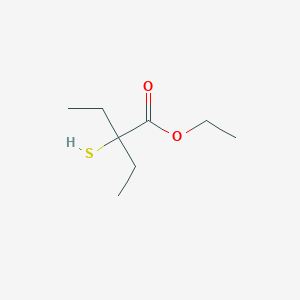
![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
